molecular formula C8H6Cl3IN2O B3616566 2,2,2-trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide

2,2,2-trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide

Cat. No.: B3616566
M. Wt: 379.4 g/mol
InChI Key: JMMQGMHXCYPERU-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide is a complex organic compound characterized by the presence of trichloroacetamide and iodopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide typically involves the reaction of 5-iodo-3-methylpyridine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 5-iodo-3-methylpyridine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add trichloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The trichloroacetamide moiety can be reduced to form a dichloroacetamide or monochloroacetamide derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction Reactions: Products include dichloroacetamide or monochloroacetamide derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. The iodopyridine moiety can enhance the compound’s binding affinity to certain biological targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Lacks the iodopyridine moiety and has different chemical properties and applications.

    5-Iodo-3-methylpyridine: Lacks the trichloroacetamide moiety and is used in different synthetic applications.

    N-(5-Iodo-3-methylpyridin-2-yl)acetamide: Lacks the trichloro group and has distinct reactivity and applications.

Uniqueness

2,2,2-Trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide is unique due to the presence of both trichloroacetamide and iodopyridine moieties in a single molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trichloro-N-(5-iodo-3-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3IN2O/c1-4-2-5(12)3-13-6(4)14-7(15)8(9,10)11/h2-3H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMQGMHXCYPERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C(Cl)(Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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